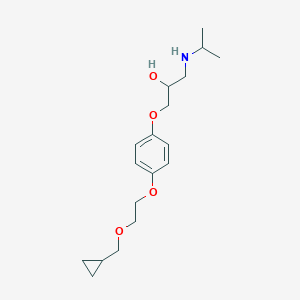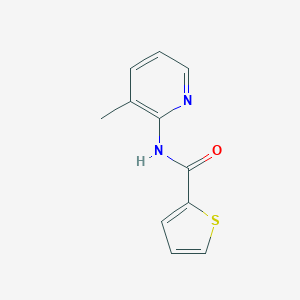
N-(3-methylpyridin-2-yl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylpyridin-2-yl)thiophene-2-carboxamide, also known as MPTC, is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. MPTC belongs to the class of pyridine-based compounds and has been synthesized using various methods.
作用机制
N-(3-methylpyridin-2-yl)thiophene-2-carboxamide's mechanism of action is not fully understood, but studies have shown that it can interact with various cellular targets, including enzymes and receptors. N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has also been shown to interact with the adenosine receptor A2A, which is involved in the regulation of inflammation.
生化和生理效应
N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has been shown to induce apoptosis and inhibit angiogenesis. In inflammation research, N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines. In neurological research, N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has been shown to protect against neurotoxicity and improve cognitive function.
实验室实验的优点和局限性
One advantage of using N-(3-methylpyridin-2-yl)thiophene-2-carboxamide in lab experiments is its potential therapeutic applications in various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
Future research directions for N-(3-methylpyridin-2-yl)thiophene-2-carboxamide could include further studies on its mechanism of action, optimization of its therapeutic potential, and exploring its potential use in combination therapy with other drugs. Additionally, further studies could explore the potential use of N-(3-methylpyridin-2-yl)thiophene-2-carboxamide in other diseases, such as cardiovascular disease and metabolic disorders.
In conclusion, N-(3-methylpyridin-2-yl)thiophene-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. While its mechanism of action is not fully understood, studies have shown that it can interact with various cellular targets and has various biochemical and physiological effects. Future research directions for N-(3-methylpyridin-2-yl)thiophene-2-carboxamide could include further studies on its mechanism of action, optimization of its therapeutic potential, and exploring its potential use in combination therapy with other drugs.
合成方法
One of the methods used to synthesize N-(3-methylpyridin-2-yl)thiophene-2-carboxamide involves the reaction of 3-methyl-2-pyridinecarboxylic acid with thionyl chloride to form 3-methyl-2-pyridinethionyl chloride. This intermediate compound is then reacted with 2-aminthiophene to produce N-(3-methylpyridin-2-yl)thiophene-2-carboxamide.
科学研究应用
N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that N-(3-methylpyridin-2-yl)thiophene-2-carboxamide can reduce the production of pro-inflammatory cytokines. In neurological research, N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
300730-32-9 |
|---|---|
产品名称 |
N-(3-methylpyridin-2-yl)thiophene-2-carboxamide |
分子式 |
C11H10N2OS |
分子量 |
218.28 g/mol |
IUPAC 名称 |
N-(3-methylpyridin-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H10N2OS/c1-8-4-2-6-12-10(8)13-11(14)9-5-3-7-15-9/h2-7H,1H3,(H,12,13,14) |
InChI 键 |
UHFCHMSPWKZOHX-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=CS2 |
规范 SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide](/img/structure/B107632.png)
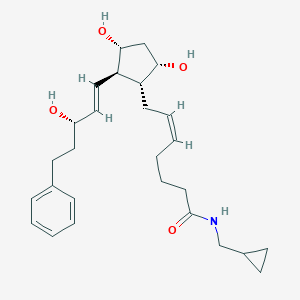
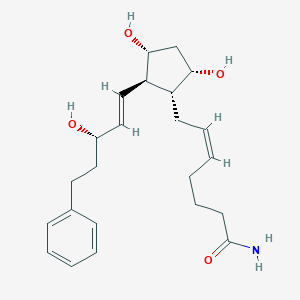
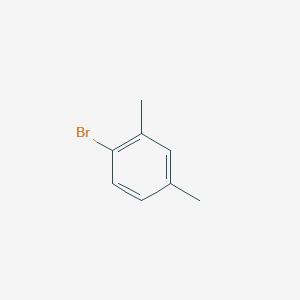
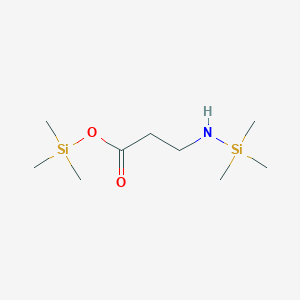
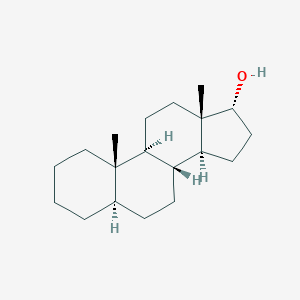

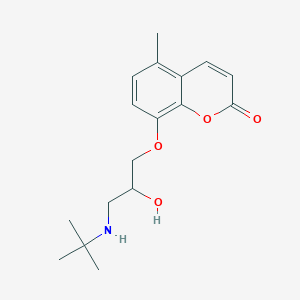

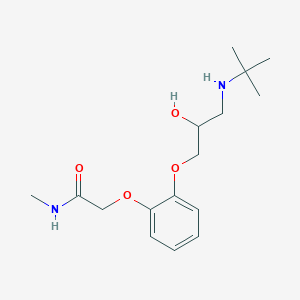
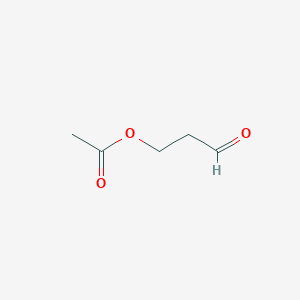
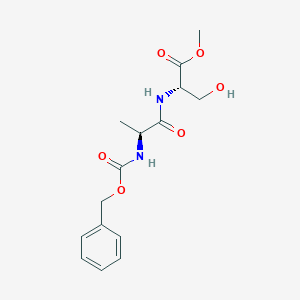
![Phenol, 4,4'-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]-](/img/structure/B107667.png)
